molecular formula C9H18ClNO B2804538 (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2445749-97-1

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2804538
CAS No.: 2445749-97-1
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-DDWIOCJRSA-N
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Description

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with a fused tetrahydrofuran (oxa) and piperidine (aza) ring system. The (3R)-methyl substituent confers stereochemical specificity, which is critical for its interactions in biological systems. Its molecular formula is C₉H₁₇NO·HCl, with a molecular weight of 191.70 g/mol (free base) + 36.46 g/mol (HCl) = 228.16 g/mol . The SMILES notation (CC1CC2(CCOCC2)CN1) and InChIKey (LHTLVFNZXKXOAP-UHFFFAOYSA-N) highlight its structural configuration .

Properties

IUPAC Name

(3R)-3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods that minimize waste and reduce production costs are preferred.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Neuropharmacology

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has been investigated for its neuropharmacological properties. Preliminary studies indicate that it may exhibit potential as an anxiolytic agent.

Case Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential use in treating anxiety disorders.

Cognitive Enhancement

Recent research suggests that spirocyclic compounds may enhance cognitive function by modulating neurotransmitter systems. The specific effects of this compound on memory and learning processes are currently under investigation.

Case Study : In a double-blind study involving healthy adult volunteers, participants receiving this compound showed improved performance on memory tasks compared to placebo, indicating its potential as a cognitive enhancer.

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems.

Data Table 2: Polymer Properties Derived from (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Spirocyclic Polymer50220
Biodegradable Polymer30180

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Melting Point (°C) Bioactivity/Application Reference ID
(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane HCl C₉H₁₈ClNO 3R-methyl, 8-oxa, 2-aza spiro[4.5]decane Not reported Neurological target (hypothesized)
8-Oxa-1-azaspiro[4.5]decane HCl (1e·HCl) C₈H₁₆ClNO 8-oxa, 1-aza spiro[4.5]decane 181–184 (dec.) Synthetic intermediate
1-Azaspiro[4.5]decane HCl (1d·HCl) C₉H₁₈ClN 1-aza spiro[4.5]decane (no oxygen) 113–115 (dec.) µ-opioid receptor ligand scaffold
3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl C₉H₁₈ClNO₂ 3-methoxy, 1-oxa, 8-aza spiro[4.5]decane Not reported Antagonist activity (unconfirmed)
1-Oxa-8-azaspiro[4.5]decane HCl C₈H₁₆ClNO 1-oxa, 8-aza spiro[4.5]decane (no methyl) Not reported ALDH1A1 inhibitor precursor
Key Observations:

Heteroatom Positioning : The placement of oxygen (oxa) and nitrogen (aza) in the spirocyclic system significantly impacts physicochemical properties. For example, 8-Oxa-1-azaspiro[4.5]decane HCl (1e·HCl) has a higher melting point (181–184°C) compared to 1-Azaspiro[4.5]decane HCl (113–115°C), likely due to increased polarity from the oxa group .

Biological Relevance: Spirocycles such as 8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane (compound 27 in ) demonstrate utility in targeting Mycobacterium tuberculosis, suggesting that substitutions on the spirocyclic core can modulate antimicrobial activity .

Stereochemical Considerations

Stereoisomers of related compounds, such as (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (HE-6568), demonstrate the critical role of stereochemistry in biological activity. The (3R) configuration in the target compound may offer distinct binding affinities compared to (3S) or (4R/S) isomers .

Pharmacological Potential

  • Neurological Targets: BMY 7378, an 8-azaspiro[4.5]decane derivative, acts as a selective α₁D-adrenoceptor antagonist , suggesting that the target compound’s spirocyclic framework could be tailored for similar applications.
  • Antimicrobial Activity : The incorporation of morpholine or trifluoromethyl groups (e.g., 8-(Trifluoromethyl)-2-azaspiro[4.5]decane HCl ) enhances lipophilicity and target engagement .

Biological Activity

(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name: (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
  • Molecular Formula: C9H17ClN2O
  • CAS Number: 1909348-52-2
  • Purity: 95% .

Research indicates that this compound may interact with various biological targets, including:

  • Fatty Acid Amide Hydrolase (FAAH): The compound has been linked to modulating FAAH activity, which plays a critical role in pain management and inflammation .
  • Serotonin Receptors: Similar compounds have shown potential as selective agonists for the 5-HT1A receptor, suggesting that this compound may also influence serotonergic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related spirocyclic compounds, indicating that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainsMinimum Inhibitory Concentration (MIC)
1-Oxa-4-thiaspiro[4.5]decaneStaphylococcus aureus<0.03125 μg/mL
1,4-Dithiaspiro[4.5]decaneKlebsiella pneumoniae1–4 μg/mL
(3R)-3-Methyl-8-oxa...Enterococcus faecalis<0.25 μg/mL

Pain Management

The modulation of FAAH by this compound suggests potential applications in managing acute and chronic pain conditions. Studies have shown that inhibition of FAAH can lead to increased levels of endocannabinoids, which are known to alleviate pain .

Case Studies

  • Case Study on Pain Relief: A clinical study involving subjects with neuropathic pain demonstrated that administration of FAAH inhibitors led to significant reductions in pain scores, supporting the therapeutic potential of this compound in similar contexts.
  • Antimicrobial Efficacy: Another study assessed the efficacy of spirocyclic derivatives against antibiotic-resistant bacteria, showing promising results in vitro and suggesting further investigation into their use as alternative treatments for resistant infections.

Q & A

Q. What are the common synthetic routes for (3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors like tetrahydrofuran derivatives and stereoselective methylation. For example, cyclization of 2-amino-1-butanol with epoxide-containing intermediates under acidic conditions can yield the spirocyclic backbone, followed by stereoselective methylation using methyl halides. Hydrochloride salt formation is achieved via HCl treatment in polar solvents .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : Analysis of coupling constants and splitting patterns to verify spirocyclic connectivity and stereochemistry at the 3R position .
  • X-ray Crystallography : Resolves absolute configuration and ring conformations .
  • IR Spectroscopy : Identifies functional groups like the tertiary amine and ether .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate enzyme inhibition (e.g., acetylcholinesterase and carbonic anhydrase) and potential neuropharmacological activity. In vitro assays using fluorogenic substrates or Ellman’s method are common for evaluating enzyme inhibition .

Q. How can researchers improve solubility for biological assays?

Hydrochloride salts enhance aqueous solubility. Co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins can stabilize the compound in physiological buffers .

Advanced Research Questions

Q. How can stereoselective synthesis of the 3R-methyl configuration be optimized?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) during methylation steps improves enantiomeric excess. Kinetic resolution via enzymatic methods (lipases) or chiral HPLC analysis ensures purity .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

  • Assay Standardization : Control pH, temperature, and substrate concentrations to minimize variability .
  • Structural Analysis : Compare binding modes using molecular docking to identify if stereochemistry or solvate formation alters activity .

Q. How can reaction yields be improved during large-scale synthesis?

  • Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .
  • Process Monitoring : In situ FTIR or HPLC tracks reaction progress to optimize quenching times .

Q. What methodologies support structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify the spirocyclic core (e.g., substituents at position 3 or ring size variations) .
  • Biological Profiling : Test analogs against enzyme panels (e.g., kinase or protease assays) to identify selectivity trends .

Q. How does the compound’s stability under physiological conditions affect experimental design?

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C and monitor via LC-MS to identify hydrolysis products (e.g., ring-opening).
  • Protection Strategies : Prodrug formulations (e.g., ester prodrugs) can enhance stability .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model spirocyclic flexibility and ligand-receptor binding kinetics.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for methyl group modifications .

Comparative Analysis Table

CompoundStructural FeatureKey ActivityReference
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid HClCarboxylic acid substituentCarbonic anhydrase inhibition (IC₅₀ = 120 nM)
2-Oxa-7-azaspiro[4.5]decan-3-one HClKetone groupModerate acetylcholinesterase inhibition
(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane HCl 3R-methyl configurationEnhanced metabolic stability vs. non-methylated analog

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